Uzarin
CAS No.: 20231-81-6
Cat. No.: VC21346415
Molecular Formula: C35H54O14
Molecular Weight: 698.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20231-81-6 |
---|---|
Molecular Formula | C35H54O14 |
Molecular Weight | 698.8 g/mol |
IUPAC Name | 3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 |
Standard InChI Key | RIPMDUQTRRLJTE-QHYHXNCWSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Chemical Identity and Structure
Uzarin (CAS: 20231-81-6) is a steroid glycoside formally known as 3β-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-14-hydroxy-5α-card-20(22)-enolide or more commonly as Uzarigenin 3-sophoroside . The compound belongs to the cardiac glycoside family, sharing structural similarities with other clinically significant compounds such as digoxin and digitoxin .
Physical and Chemical Properties
The physical and chemical characteristics of Uzarin have been well-documented through various analytical techniques. Table 1 summarizes these properties:
Property | Value |
---|---|
CAS Number | 20231-81-6 |
Molecular Formula | C35H54O14 |
Molecular Weight | 698.8 g/mol |
Physical Appearance | White powder |
Melting Point | 266-270°C; alternate: 206-208°C |
Optical Rotation | [α]D20 -27° (c = 1.075 in pyridine); [α]D19 -1.4° (c = 0.85 in methanol) |
Estimated Boiling Point | 622.41°C |
Estimated Density | 1.1645 |
Estimated Refractive Index | 1.6130 |
Predicted pKa | 12.85±0.70 |
Physical Form | Solid |
Recommended Storage | Desiccate at -20°C; alternative: 2-8°C |
Table 1: Physical and chemical properties of Uzarin
Solubility Profile
Uzarin demonstrates selective solubility characteristics that are crucial for its extraction, purification, and analysis. The compound is readily soluble in methanol and pyridine but exhibits practically no solubility in diethyl ether . This solubility profile guides researchers in selecting appropriate solvents for extraction and analytical procedures.
Natural Sources and Distribution
Botanical Origin
Uzarin is primarily isolated from Xysmalobium undulatum (L.) Aiton f. var. (Asclepiadaceae), commonly known as uzara . This perennial plant is indigenous to southern Africa and has been extensively used in African Traditional Medicine (ATM) for treating various ailments .
Concentration Variability
Scientific analysis has revealed significant variability in Uzarin content across plant specimens collected from different geographical locations. Quantitative studies have documented concentrations ranging from 17.8 to 139.9 mg/g (dry weight) depending on the collection site . This considerable variation highlights the importance of standardization in both research and commercial applications involving this compound.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-performance thin-layer chromatography (HPTLC) has been successfully employed to develop characteristic phytochemical fingerprints of ethanolic root extracts containing Uzarin . These chromatographic patterns have shown qualitative similarities among plants collected from different locations despite quantitative variations .
Spectroscopic Approaches
Liquid chromatography coupled to mass spectrometry (LC-MS) has proven effective in developing detailed chemical profiles of extracts containing Uzarin . Additionally, mid-infrared (MIR) spectroscopy, when combined with chemometric analysis, provides a rapid and economical alternative for Uzarin quantification, demonstrating good accuracy with a coefficient of determination (R² = 0.939) and low root mean square error of prediction (RMSEP = 7.9 mg/g) .
Pharmacological Properties and Biological Activities
Traditional Medicinal Uses
Uzarin is a key constituent of uzara, which has been traditionally used for:
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Treatment of acute diarrhea and gastrointestinal disorders
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Relief of stomach cramps and abdominal discomfort
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Management of dysmenorrhea and afterbirth cramps
Documented Biological Activities
Table 2 summarizes the current scientific evidence regarding Uzarin's biological activities:
Biological Activity | Evidence Level | Findings |
---|---|---|
Antidiarrheal Action | In vitro | Confirmed antisecretory mechanism rather than effects on intestinal motility |
Central Nervous System Effects | In vitro and animal studies | Conflicting results; evidence inconclusive |
Potential Antiviral Activity | In silico | Identified as potential inhibitor of SARS-CoV-2 receptor binding domain and RNA-dependent polymerase |
Clinical Toxicity | Observational | No toxicity has been associated with uzara consumption to date |
Interaction with Clinical Assays | In vitro | Significant cross-reactivity with commercial digoxin and digitoxin assays |
Table 2: Biological activities associated with Uzarin
Molecular Interactions and Mechanism of Action
Pharmacokinetic Considerations
Quality Control and Standardization
Analytical Quality Control
The development of robust quality control protocols for uzara-based products is essential given the variability in Uzarin content across plant samples. Both HPTLC and LC-MS methodologies have been validated as effective tools for developing standardized quality control procedures . These techniques can ensure consistency in the potency and purity of commercial preparations.
Rapid Quantification Methods
Mid-infrared spectroscopy, when combined with appropriate chemometric models, offers a fast and economical alternative for Uzarin quantification in routine quality control settings . This approach represents a promising methodology for industrial applications where rapid and reliable quantification is required.
Research Limitations and Future Directions
Current Research Gaps
Despite the long history of traditional use and the commercial success of uzara-based products, several significant knowledge gaps remain regarding Uzarin:
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Limited clinical trial data supporting traditional medicinal applications
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Incomplete understanding of exact mechanisms of action
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Insufficient toxicological and safety profiling
Future Research Priorities
Based on current knowledge and identified gaps, future research on Uzarin should prioritize:
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Controlled clinical trials to validate traditional medicinal applications
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Comprehensive toxicological and safety studies
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Experimental verification of computational findings regarding antiviral activity
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Investigation of structure-activity relationships to potentially develop more effective derivatives
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Further standardization of analytical methods for quality control purposes
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